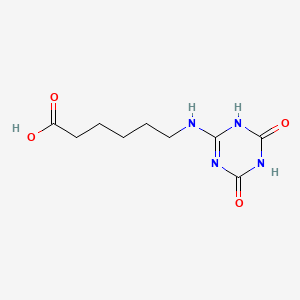

6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoicacid

CAS No.: 94113-62-9

Cat. No.: VC17593826

Molecular Formula: C9H14N4O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94113-62-9 |

|---|---|

| Molecular Formula | C9H14N4O4 |

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 6-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]hexanoic acid |

| Standard InChI | InChI=1S/C9H14N4O4/c14-6(15)4-2-1-3-5-10-7-11-8(16)13-9(17)12-7/h1-5H2,(H,14,15)(H3,10,11,12,13,16,17) |

| Standard InChI Key | UPPFGNUFAQBGNU-UHFFFAOYSA-N |

| Canonical SMILES | C(CCC(=O)O)CCNC1=NC(=O)NC(=O)N1 |

Introduction

6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid is a complex organic compound that combines a hexanoic acid backbone with a triazinyl moiety. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique chemical properties and biological activities. It falls under the category of amino acids and derivatives, which are essential in biochemical processes and pharmaceutical formulations.

Synthesis and Chemical Reactions

The synthesis of 6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid typically involves multi-step organic synthesis techniques. The process begins with the formation of the triazinyl ring through cyclization reactions involving appropriate precursors. Following this, the hexanoic acid moiety is introduced via amide coupling reactions.

Synthesis Steps

-

Triazine Ring Formation: Cyclization reactions are used to form the triazinyl ring from suitable precursors.

-

Amide Coupling: The hexanoic acid moiety is attached to the triazine ring through amide coupling reactions.

Biological Activities and Applications

In biological contexts, compounds like 6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid may interact with specific biological targets such as enzymes or receptors. The mechanism often involves the interaction of the compound's functional groups with these targets, leading to varying degrees of bioactivity based on structural features and functional groups.

Potential Applications

-

Pharmaceuticals: Due to its unique chemical properties, this compound may be used in the development of new drugs.

-

Biochemistry: It can serve as a tool in biochemical studies to understand interactions with biological molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume